Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” is 322.36 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are 322.15287181 g/mol . The topological polar surface area is 84.6 Ų . The compound has a complexity of 421 .Scientific Research Applications
Medicinal Chemistry: Potential PARP Inhibitor Precursor
Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate: is an intermediate in the synthesis of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are a class of pharmacological inhibitors that have a wide range of applications in cancer therapy, particularly in tumors with BRCA1 and BRCA2 mutations.
Organic Synthesis: Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of complex molecules, including natural products and pharmaceuticals, due to its reactive piperidine ring and the presence of the tert-butyl ester group .
NMR Spectroscopy: Solubility and Stability Enhancement
In the field of NMR spectroscopy , tert-butyl groups are evaluated for their ability to enhance solubility and stability of macromolecular complexes in solution . The tert-butyl group in this compound could potentially be used to improve the NMR signals of large proteins or complexes.
Chemical Research: Synthesis of Biologically Active Indoles
The compound has been utilized in the synthesis of biologically active indole derivatives. These derivatives are significant as they possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .
Neurotransmitter Release Studies: Tagging of Proteins
In studies related to neurotransmitter release, tert-butyl groups attached to proteins can be used as probes. This compound could be used to tag proteins involved in neurotransmitter release, facilitating the study of presynaptic complexes .
properties
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFZYJUWZHERT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383407 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
690632-16-7 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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